3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4OS/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15,18H,4,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNYPUTLWUMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3C=CC=CC3=NC2=S)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline core, a piperazine moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 347.92 g/mol. The presence of sulfur in the sulfanylidene group contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the tetrahydroquinazoline ring.
- Introduction of the piperazine and chlorophenyl substituents.
- Addition of the sulfanylidene group.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Tetrahydroquinazoline precursors |
| 2 | Substitution | Piperazine derivatives |
| 3 | Sulfanylidene introduction | Sulfur-containing reagents |
Antitumor Activity
Research indicates that compounds similar to 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit promising antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal effects against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuropharmacological Effects
The piperazine component is known for its interaction with serotonin receptors. Compounds like this one have been studied for their potential as antidepressants by modulating serotonin pathways. Specifically, they may act as agonists or antagonists at the 5-HT receptors, contributing to mood regulation .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antibacterial | Membrane disruption | |
| Antifungal | Inhibition of metabolic pathways | |
| Neuropharmacological | Serotonin receptor modulation |
Case Studies
A notable study focused on the neuropharmacological effects of related compounds demonstrated significant antidepressant-like activity in animal models using the forced swim test (FST). Compounds that exhibited high affinity for serotonin receptors showed improved efficacy compared to traditional antidepressants .
Another case study highlighted the compound's ability to inhibit specific cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This inhibition suggests potential drug-drug interactions that need to be carefully evaluated during therapeutic use .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to tetrahydroquinazoline derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy.
Antidepressant Activity
The piperazine component is known for its psychotropic effects. Compounds containing piperazine rings have been explored for their antidepressant properties. Research indicates that modifications in the piperazine structure can lead to improved serotonin receptor affinity, potentially making this compound a candidate for treating depression .
Antimalarial Activity
In silico studies and subsequent biological evaluations have suggested that similar quinazoline derivatives can act as antimalarial agents. These compounds have been tested against Plasmodium falciparum, showing promising results that warrant further investigation into the specific mechanisms by which they exert their effects .
Synthesis and Characterization
The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multi-step reactions that typically include the formation of the tetrahydroquinazoline core followed by the introduction of the piperazine side chain. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives similar to this compound revealed that certain modifications significantly enhance antimicrobial activity. For example, compounds with specific substituents showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml , indicating their potential as future therapeutic agents against resistant strains .
Case Study 2: Antidepressant Screening
In a pharmacological screening involving various piperazine derivatives, one compound demonstrated a notable increase in serotonin receptor binding affinity compared to standard antidepressants. This suggests that structural modifications in related compounds may lead to new treatments for mood disorders .
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are prevalent in CNS-targeting drugs. Key structural analogs include:
Key Observations :
- Piperazine Substituents : The 3-chlorophenyl group is shared across analogs, suggesting affinity for serotonin or dopamine receptors. The propyl linker in the target compound may improve CNS penetration compared to shorter chains .
- Core Structure Differences: The tetrahydroquinazolinone core of the target compound differs from triazolone (Nefazodone analog) or succinimide cores in other analogs. Quinazolinones are associated with kinase inhibition or GABAergic activity, while triazolones are linked to serotonin modulation .
Pharmacological Profiles
Anticonvulsant Activity: Compounds like N-[(4-aryl)piperazinylalkyl]succinimides () show efficacy in maximal electroshock (MES) and pentylenetetrazole (scMet) tests.
Antidepressant/Sedative Activity: The Nefazodone analog () demonstrates 5-HT2A antagonism and weak serotonin reuptake inhibition. The target compound’s piperazine-propyl chain resembles Nefazodone’s structure, but the quinazolinone core may shift receptor selectivity .
Metabolic and Physicochemical Comparisons
- Lipophilicity : The propyl linker and sulfanylidene group in the target compound likely increase logP compared to succinimide derivatives, improving blood-brain barrier permeability .
- Metabolic Stability : Sulfanylidene groups can resist oxidative degradation, contrasting with triazolones, which are prone to hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
